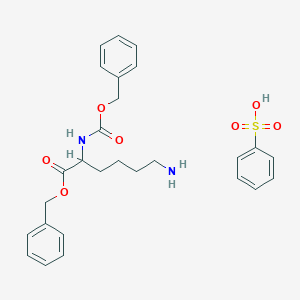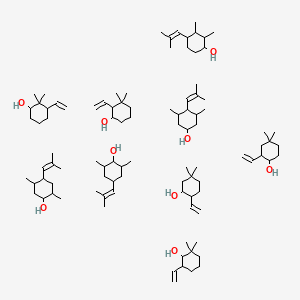
2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol” is a complex organic molecule that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with various substituents, including methyl, ethenyl, and hydroxyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these cyclohexanols typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions such as hydrogenation, halogenation, or alkylation.
Substitution Reactions:
Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the hydroxyl group. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation and hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction reactions can convert these compounds into cyclohexane derivatives with reduced functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions can introduce new functional groups into the cyclohexane ring. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of halogenated cyclohexanols.
科学的研究の応用
These cyclohexanols have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of these compounds depends on their specific chemical structure and the target they interact with. For example, in biological systems, they may interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and ethenyl groups can influence the binding affinity and specificity of these compounds to their molecular targets.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Uniqueness
The unique combination of methyl, ethenyl, and hydroxyl groups in these cyclohexanols imparts distinct chemical and physical properties, making them valuable in various applications. Their structural diversity allows for a wide range of chemical reactions and potential biological activities, distinguishing them from other similar compounds.
特性
CAS番号 |
85085-22-9 |
|---|---|
分子式 |
C98H178O9 |
分子量 |
1500.5 g/mol |
IUPAC名 |
2,3-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/4C12H22O.5C10H18O/c1-8(2)5-11-6-10(4)12(13)7-9(11)3;1-8(2)5-12-9(3)6-11(13)7-10(12)4;1-8(2)5-11-6-9(3)12(13)10(4)7-11;1-8(2)7-11-5-6-12(13)10(4)9(11)3;1-4-8-7-10(2,3)6-5-9(8)11;1-4-8-5-6-10(2,3)7-9(8)11;1-4-8-9(11)6-5-7-10(8,2)3;1-4-8-6-5-7-10(2,3)9(8)11;1-4-8-6-5-7-9(11)10(8,2)3/h3*5,9-13H,6-7H2,1-4H3;7,9-13H,5-6H2,1-4H3;5*4,8-9,11H,1,5-7H2,2-3H3 |
InChIキー |
SLDSOLSWVJRPQV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1O)C)C=C(C)C.CC1CC(CC(C1C=C(C)C)C)O.CC1CC(C(CC1O)C)C=C(C)C.CC1C(C(CCC1C=C(C)C)O)C.CC1(CCC(C(C1)O)C=C)C.CC1(CCC(C(C1)C=C)O)C.CC1(CCCC(C1C=C)O)C.CC1(CCCC(C1O)C=C)C.CC1(C(CCCC1O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)
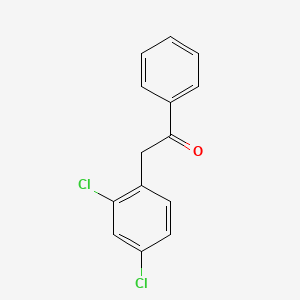
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)
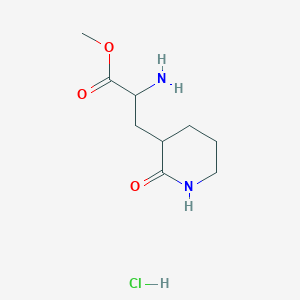

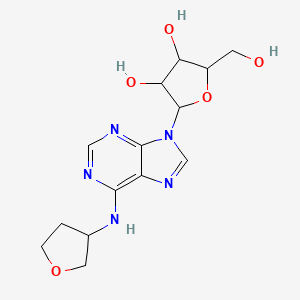

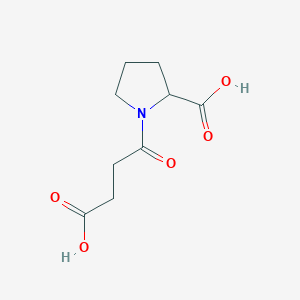
![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

